molecular formula C11H20N4O4 B14214648 N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide CAS No. 540793-42-8

N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide

Cat. No.: B14214648
CAS No.: 540793-42-8
M. Wt: 272.30 g/mol
InChI Key: MSZWGDWDOLQBKL-NKWVEPMBSA-N
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Description

N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide is a chemical compound with the molecular formula C11H20N4O4. It contains a total of 38 bonds, including 18 non-hydrogen bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 4 secondary amide bonds (aliphatic)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide can be compared with other similar compounds, such as:

    N-Acetyl-D-alanylglycyl-N-methyl-L-alanine: A closely related compound with a similar structure but different functional groups.

    N-Acetyl-D-alanylglycyl-L-alaninamide: Another similar compound with variations in the stereochemistry of the amino acid residues.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

540793-42-8

Molecular Formula

C11H20N4O4

Molecular Weight

272.30 g/mol

IUPAC Name

(2R)-2-acetamido-N-[2-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide

InChI

InChI=1S/C11H20N4O4/c1-6(10(18)12-4)15-9(17)5-13-11(19)7(2)14-8(3)16/h6-7H,5H2,1-4H3,(H,12,18)(H,13,19)(H,14,16)(H,15,17)/t6-,7+/m0/s1

InChI Key

MSZWGDWDOLQBKL-NKWVEPMBSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NC)NC(=O)C

Origin of Product

United States

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